molecular formula C24H24N4O4 B14873187 N-cyclopropyl-2-(6-(2-((3-methoxyphenyl)amino)-2-oxoethoxy)-2-phenylpyrimidin-4-yl)acetamide

N-cyclopropyl-2-(6-(2-((3-methoxyphenyl)amino)-2-oxoethoxy)-2-phenylpyrimidin-4-yl)acetamide

Cat. No.: B14873187
M. Wt: 432.5 g/mol
InChI Key: GLXPJQHGVOBPPJ-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-(6-(2-((3-methoxyphenyl)amino)-2-oxoethoxy)-2-phenylpyrimidin-4-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring substituted with phenyl and ethoxy groups, and an acetamide moiety attached to a cyclopropyl group. The presence of these functional groups suggests that the compound may exhibit interesting chemical and biological properties.

Preparation Methods

The synthesis of N-cyclopropyl-2-(6-(2-((3-methoxyphenyl)amino)-2-oxoethoxy)-2-phenylpyrimidin-4-yl)acetamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate aldehydes and amines.

    Introduction of the phenyl and ethoxy groups: These groups can be introduced via substitution reactions.

    Attachment of the acetamide moiety: This step involves the reaction of the intermediate compound with acetic anhydride or acetyl chloride.

    Cyclopropyl group addition:

Industrial production methods for this compound would likely involve optimization of these synthetic steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

N-cyclopropyl-2-(6-(2-((3-methoxyphenyl)amino)-2-oxoethoxy)-2-phenylpyrimidin-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activity, making it a candidate for studies on enzyme inhibition or receptor binding.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It may find applications in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-(6-(2-((3-methoxyphenyl)amino)-2-oxoethoxy)-2-phenylpyrimidin-4-yl)acetamide would depend on its specific interactions with molecular targets. Potential molecular targets include enzymes, receptors, and other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

N-cyclopropyl-2-(6-(2-((3-methoxyphenyl)amino)-2-oxoethoxy)-2-phenylpyrimidin-4-yl)acetamide can be compared with other similar compounds, such as:

    N-cyclopropyl-2-[(3-methoxyphenyl)amino]acetamide: This compound shares the cyclopropyl and methoxyphenyl groups but lacks the pyrimidine ring.

    N-cyclopropyl-2-(4-methylphenyl)acetamide: This compound has a similar structure but features a methylphenyl group instead of the pyrimidine ring.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H24N4O4

Molecular Weight

432.5 g/mol

IUPAC Name

N-cyclopropyl-2-[6-[2-(3-methoxyanilino)-2-oxoethoxy]-2-phenylpyrimidin-4-yl]acetamide

InChI

InChI=1S/C24H24N4O4/c1-31-20-9-5-8-18(12-20)26-22(30)15-32-23-14-19(13-21(29)25-17-10-11-17)27-24(28-23)16-6-3-2-4-7-16/h2-9,12,14,17H,10-11,13,15H2,1H3,(H,25,29)(H,26,30)

InChI Key

GLXPJQHGVOBPPJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)COC2=NC(=NC(=C2)CC(=O)NC3CC3)C4=CC=CC=C4

Origin of Product

United States

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